

Thy-1/CD90 Expression in Neuronal Cell Lines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SC-53116 hydrochloride

Cat. No.: B1193648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thy-1, also known as Cluster of Differentiation 90 (CD90), is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein that is a member of the immunoglobulin superfamily.[1][2] It is abundantly expressed on the surface of various cell types, including neurons, thymocytes, and fibroblasts.[3] In the nervous system, Thy-1/CD90 plays a crucial role in cell-cell and cell-matrix interactions, influencing processes such as neurite outgrowth, axonal guidance, and synaptic formation.[4] Its expression is developmentally regulated and is often used as a marker for mature neurons.[2] This technical guide provides a comprehensive overview of Thy-1/CD90 expression in commonly used neuronal cell lines, details experimental protocols for its detection, and illustrates its key signaling pathways.

Data Presentation: Thy-1/CD90 Expression in Human Neuronal Cell Lines

The expression of Thy-1/CD90 can vary significantly among different neuronal cell lines, reflecting their diverse origins and differentiation states. The following table summarizes quantitative data on Thy-1/CD90 expression in several human neuroblastoma cell lines.

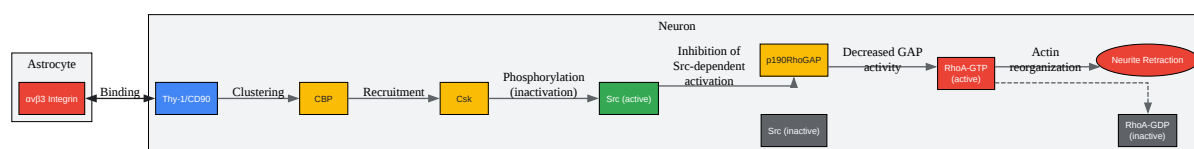
Cell Line	Percentage of Thy-1 Positive Cells (%)	Mean Number of Thy-1 Molecules per Cell (x 10 ⁵)	Notes
LAN-1	> 90%	Lower than TR14 and CHP 212 (approx. 0.94)	Weak immunofluorescence observed. [1]
TR14	> 90%	~ 2.25	Strong immunofluorescence. [1]
CHP 212	> 90%	Similar to TR14	Strong immunofluorescence. [1]
CHP 100	66%	Not specified	Strong immunofluorescence in positive cells. [1]
SH-SY5Y	Expression is reported, but quantitative data is not readily available in the reviewed literature.	Not specified	A widely used human neuroblastoma cell line that can be differentiated into a neuronal phenotype.
PC12	Expression is reported, but quantitative data is not readily available in the reviewed literature.	Not specified	A rat pheochromocytoma cell line that differentiates into a sympathetic neuron-like phenotype in the presence of Nerve Growth Factor (NGF). [5]

Neuro-2a (N2a)	Expression is reported, but quantitative data is not readily available in the reviewed literature.	Not specified	A mouse neuroblastoma cell line commonly used for studies of neuronal differentiation and function.[6]
----------------	--	---------------	--

Mandatory Visualization

Signaling Pathways

The signaling pathways initiated by Thy-1/CD90 are critical for its function in regulating neuronal morphology and connectivity. A key pathway involves the interaction of neuronal Thy-1/CD90 with $\alpha\beta3$ integrin on adjacent astrocytes. This interaction triggers a signaling cascade within the neuron that leads to the retraction of neuronal processes.

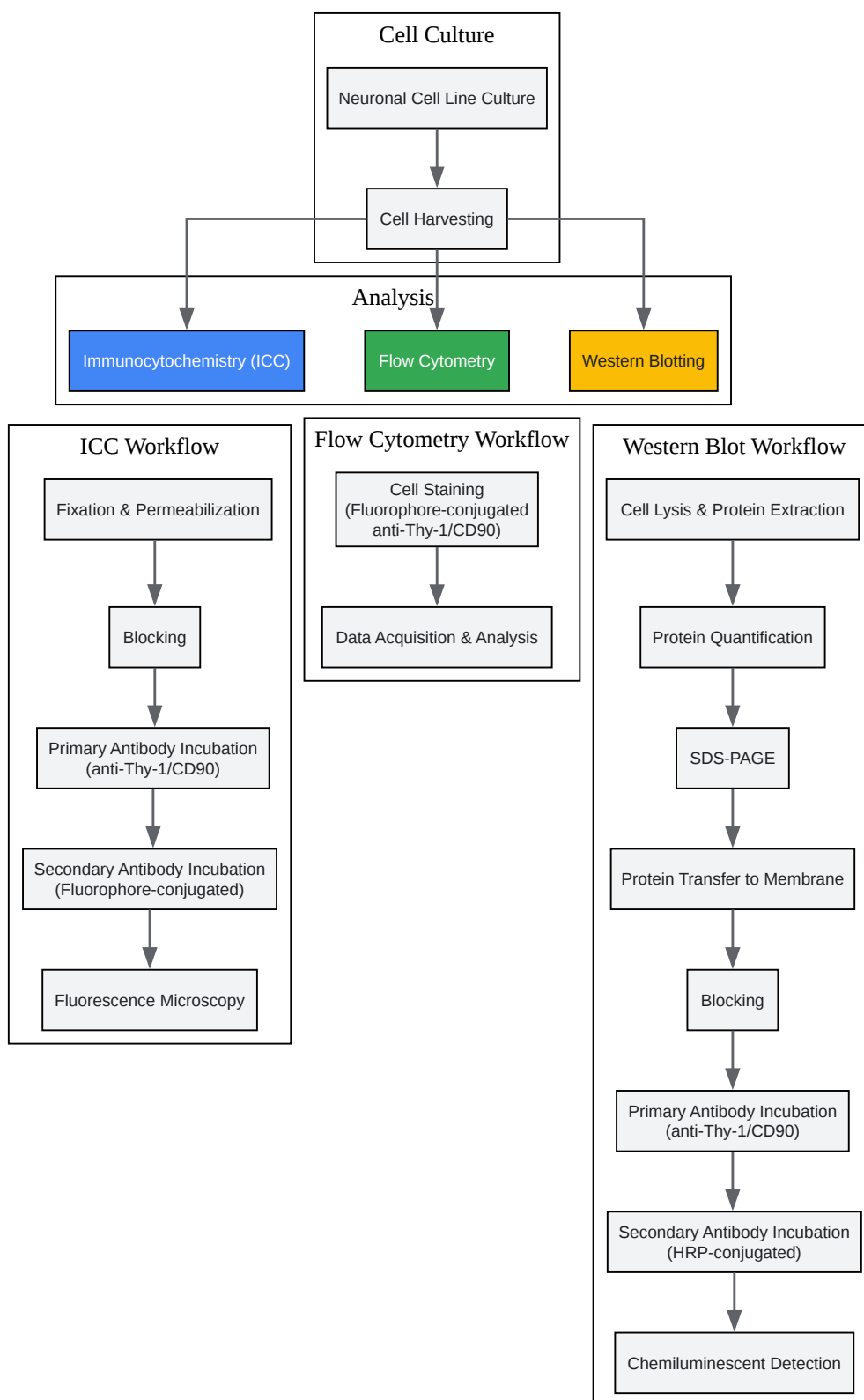


[Click to download full resolution via product page](#)

Caption: Thy-1/CD90 signaling pathway in a neuron upon binding to astrocytic $\alpha\beta3$ integrin.

Experimental Workflows

The analysis of Thy-1/CD90 expression in neuronal cell lines typically involves a series of standard molecular and cellular biology techniques. The following workflow outlines the key steps from cell culture to data analysis.



[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the analysis of Thy-1/CD90 expression.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible assessment of Thy-1/CD90 expression. The following protocols are based on established methods and can be adapted for specific neuronal cell lines.

Immunocytochemistry (ICC) for Thy-1/CD90

This protocol allows for the visualization of Thy-1/CD90 localization on the cell surface.

Materials:

- Neuronal cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)
- Primary antibody: Mouse anti-human Thy-1/CD90 antibody (Clone 5E10 is a common choice)
- Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Mounting medium

Procedure:

- Cell Fixation:
 - Wash cultured cells gently with PBS.
 - Fix the cells with 4% PFA for 15-20 minutes at room temperature.

- Wash three times with PBS.
- Permeabilization (for intracellular targets, optional for surface staining):
 - Incubate cells with Permeabilization Buffer for 10 minutes.
 - Wash three times with PBS.
- Blocking:
 - Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-Thy-1/CD90 antibody in Blocking Buffer to the recommended concentration (typically 1-10 µg/mL).
 - Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the coverslips three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
 - Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the coverslips three times with PBS.
 - Incubate with DAPI solution for 5 minutes for nuclear staining.
 - Wash once with PBS.

- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Flow Cytometry for Thy-1/CD90

This technique provides a quantitative analysis of the percentage of Thy-1/CD90-positive cells and the relative expression level per cell.

Materials:

- Neuronal cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Fluorophore-conjugated primary antibody: PE-conjugated anti-human CD90 antibody (Clone 5E10) is a common choice.
- Isotype control: A fluorophore-conjugated antibody of the same isotype and concentration as the primary antibody.
- Viability dye (e.g., Propidium Iodide or DAPI)

Procedure:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension.
 - Count the cells and adjust the concentration to 1×10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^5 cells) into flow cytometry tubes.

- Add the fluorophore-conjugated anti-Thy-1/CD90 antibody at the predetermined optimal concentration.
- For the negative control, add the corresponding isotype control antibody to a separate tube.
- Incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
 - Discard the supernatant.
 - Repeat the wash step twice.
- Resuspension and Viability Staining:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - Add a viability dye just before analysis to exclude dead cells.
- Data Acquisition and Analysis:
 - Acquire the data on a flow cytometer.
 - Analyze the data using appropriate software. Gate on the live, single-cell population and determine the percentage of Thy-1/CD90-positive cells and their mean fluorescence intensity (MFI) relative to the isotype control.

Western Blotting for Thy-1/CD90

Western blotting is used to detect the presence and relative abundance of the Thy-1/CD90 protein in a cell lysate.

Materials:

- Neuronal cell pellet

- Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: Rabbit anti-Thy-1/CD90 polyclonal or monoclonal antibody.
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- Chemiluminescent substrate
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)

Procedure:

- Protein Extraction:
 - Lyse the cell pellet in ice-cold Lysis Buffer.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA assay.
- Sample Preparation:
 - Mix a specific amount of protein (e.g., 20-30 μ g) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

- SDS-PAGE and Protein Transfer:
 - Separate the protein samples by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate the membrane with the primary anti-Thy-1/CD90 antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation:
 - Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBST.
 - Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Probe for a loading control to ensure equal protein loading across lanes.

Conclusion

The expression of Thy-1/CD90 is a key characteristic of many neuronal cell lines and plays a significant role in neuronal development and interaction. This guide provides a foundational

understanding of Thy-1/CD90 expression, its associated signaling pathways, and robust protocols for its detection and quantification. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the multifaceted roles of this important neuronal surface glycoprotein in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD90 - Wikipedia [en.wikipedia.org]
- 3. Thy-1 (CDw90) and c-kit receptor (CD117) expression on CD34+ hematopoietic progenitor cells: a five dimensional flow cytometric study | Haematologica [haematologica.org]
- 4. CD90 Expression on human primary cells and elimination of contaminating fibroblasts from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced tyrosine hydroxylase expression in PC12 cells co-cultured with feline mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Time dependent changes in protein expression induced by intermittent theta burst stimulation in a cell line [frontiersin.org]
- To cite this document: BenchChem. [Thy-1/CD90 Expression in Neuronal Cell Lines: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193648#thy-1-cd90-expression-in-neuronal-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com